![molecular formula C28H31NO3 B14313448 4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine CAS No. 112767-12-1](/img/structure/B14313448.png)
4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine
货号:
B14313448
CAS 编号:
112767-12-1
分子量:
429.5 g/mol
InChI 键:
WNHZBCCFSHNTLC-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Its chemical formula is C24H29NO3 .
- The compound features a piperidine ring substituted with a diphenylmethylidene group and a trimethoxyphenylmethyl group.
- TMTM exhibits interesting pharmacological properties and has been studied for various applications.
4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine: , is a piperidine derivative.
准备方法
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-methoxybenzaldehyde with diphenylmethane in the presence of an acid catalyst.
- The resulting intermediate undergoes cyclization with piperidine to form TMTM.
- Reaction Conditions :
- Acid-catalyzed condensation: Typically carried out in an organic solvent (e.g., ethanol or toluene) at elevated temperatures.
- Cyclization: Performed under reflux conditions using piperidine and a suitable solvent.
- Industrial Production :
- TMTM is not produced on an industrial scale due to its specialized applications.
化学反应分析
- Reactions :
- Oxidation : TMTM can undergo oxidation reactions, leading to the formation of various oxidation products.
- Reduction : Reduction of the diphenylmethylidene group may yield reduced derivatives.
- Substitution : Substitution reactions can occur at the piperidine nitrogen or the aromatic rings.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromium(VI) oxide , manganese dioxide , or peracids .
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride .
- Substitution : Various electrophiles (e.g., alkyl halides, acyl chlorides) under appropriate conditions.
- Major Products :
- Oxidation may yield aldehydes, ketones, or carboxylic acids.
- Reduction could produce secondary amines.
- Substitution reactions lead to various derivatives.
科学研究应用
- Chemistry : TMTM serves as a building block for designing novel organic molecules.
- Biology : It has been investigated for potential bioactivity, including antiproliferative and anti-inflammatory effects.
- Medicine : TMTM derivatives may have applications in drug discovery.
- Industry : Limited industrial use, but its structural motifs inspire new compounds.
作用机制
- TMTM’s mechanism of action depends on its specific derivatives.
- It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise targets and pathways.
相似化合物的比较
- Similar Compounds :
- 2,4,5-Trimethoxyphenethylamine (also known as TMA-2 ): Shares the trimethoxyphenyl group but lacks the piperidine ring.
- Diphenylmethane : The parent compound without the piperidine or trimethoxyphenyl groups.
- Uniqueness of TMTM :
- TMTM combines both aromatic and piperidine moieties, making it structurally distinct.
- Its unique combination of functional groups contributes to its diverse properties.
属性
CAS 编号 |
112767-12-1 |
|---|---|
分子式 |
C28H31NO3 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
4-benzhydrylidene-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C28H31NO3/c1-30-25-15-14-24(27(31-2)28(25)32-3)20-29-18-16-23(17-19-29)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15H,16-20H2,1-3H3 |
InChI 键 |
WNHZBCCFSHNTLC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)CN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate
Cat. No.: B14313365
CAS No.: 113903-98-3
2-Decyl-1,3-benzothiazole
Cat. No.: B14313379
CAS No.: 116406-13-4
4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinyliden...
Cat. No.: B14313383
CAS No.: 113122-05-7
1-Methyl-2-(4-methylphenyl)-6-phenylpyridine-4(1H)-thio...
Cat. No.: B14313387
CAS No.: 109346-34-1


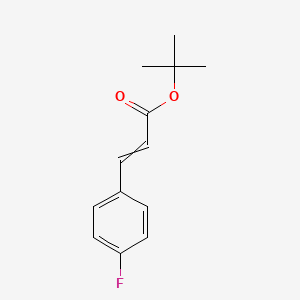

![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
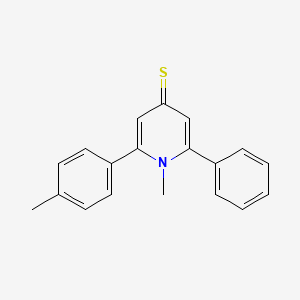
![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
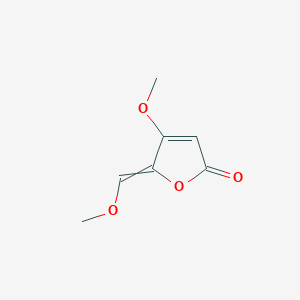
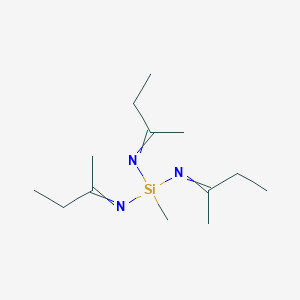
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
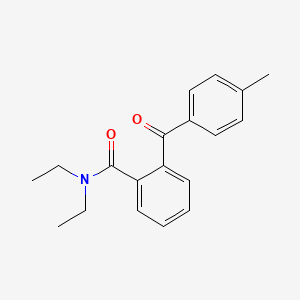
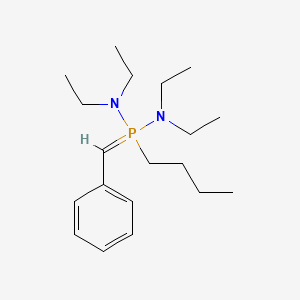
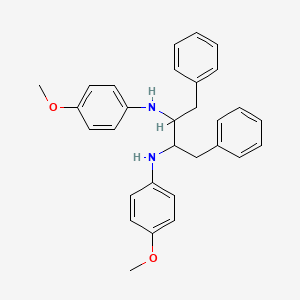
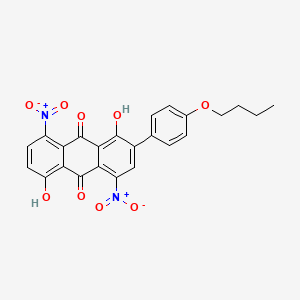
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
